1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine
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Overview
Description
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-(4-bromophenyl)-2-fluoroethyl group
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be achieved through several routes. One common method involves the coupling of piperidine with 4-bromophenylboronic acid using Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods may involve the use of more cost-effective reagents and optimized reaction conditions to increase yield and reduce production costs. For example, the use of p-bromophenylboronic acid, despite being more expensive, can be justified by the higher yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For instance, oxidation with agents like potassium permanganate can introduce additional functional groups.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and the substituted phenyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be compared with other piperidine derivatives, such as:
1-(4-Bromophenyl)piperidine: Lacks the fluoroethyl group, which may result in different chemical and biological properties.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
N-Phenyl-4-piperidinamine (4-AP): Another precursor in the synthesis of fentanyl, differing in its substitution pattern.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
104139-31-3 |
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Molecular Formula |
C13H17BrFN |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-fluoroethyl]piperidine |
InChI |
InChI=1S/C13H17BrFN/c14-12-6-4-11(5-7-12)13(15)10-16-8-2-1-3-9-16/h4-7,13H,1-3,8-10H2 |
InChI Key |
OQRAMTDCDJECMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
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